molecular formula C15H22Cl2O2 B14240817 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene CAS No. 218141-98-1

1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene

Katalognummer: B14240817
CAS-Nummer: 218141-98-1
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: DCMKUDSIKPWSMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chloromethyl groups, a hexyloxy group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The resulting intermediate is then subjected to further reactions to introduce the hexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.

Wirkmechanismus

The mechanism of action of 1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hexyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy and methoxy groups, making it less versatile in terms of chemical reactivity.

    1,4-Bis(chloromethyl)cyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical properties.

    1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring, which affects its aromaticity and reactivity.

Uniqueness

1,4-Bis(chloromethyl)-2-(hexyloxy)-5-methoxybenzene is unique due to the presence of both hexyloxy and methoxy groups, which enhance its solubility and reactivity. These functional groups provide additional sites for chemical modification, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

218141-98-1

Molekularformel

C15H22Cl2O2

Molekulargewicht

305.2 g/mol

IUPAC-Name

1,4-bis(chloromethyl)-2-hexoxy-5-methoxybenzene

InChI

InChI=1S/C15H22Cl2O2/c1-3-4-5-6-7-19-15-9-12(10-16)14(18-2)8-13(15)11-17/h8-9H,3-7,10-11H2,1-2H3

InChI-Schlüssel

DCMKUDSIKPWSMI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC(=C(C=C1CCl)OC)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.